molecular formula C12H19NOS B14117329 S-(n-Hexyl)-S-phenylsulfoximine

S-(n-Hexyl)-S-phenylsulfoximine

Cat. No.: B14117329
M. Wt: 225.35 g/mol
InChI Key: KCXZYDPYMQIQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(n-Hexyl)-S-phenylsulfoximine: is an organic compound that belongs to the class of sulfoximines Sulfoximines are characterized by the presence of a sulfur atom bonded to an imine group and an oxygen atom This compound is notable for its unique structural features, which include a hexyl group and a phenyl group attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(n-Hexyl)-S-phenylsulfoximine typically involves the reaction of a sulfoxide with an amine under specific conditions. One common method is the oxidation of a sulfoxide precursor, followed by the introduction of the hexyl and phenyl groups. The reaction conditions often require the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: S-(n-Hexyl)-S-phenylsulfoximine undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfoximine to its corresponding sulfoxide or sulfide.

    Substitution: The hexyl or phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfoxide, sulfide.

    Substitution: Various substituted sulfoximines depending on the reagents used.

Scientific Research Applications

Chemistry: S-(n-Hexyl)-S-phenylsulfoximine is used as a building block in organic synthesis

Biology: In biological research, sulfoximines are studied for their potential as enzyme inhibitors. This compound, in particular, has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine: The compound’s ability to inhibit enzymes has led to investigations into its potential as a therapeutic agent. It is being explored for its efficacy in treating diseases such as cancer and bacterial infections.

Industry: In the industrial sector, this compound is used in the development of agrochemicals. Its properties make it suitable for use in pesticides and herbicides, where it can enhance the effectiveness of these products.

Mechanism of Action

The mechanism of action of S-(n-Hexyl)-S-phenylsulfoximine involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic or pesticidal effects. The molecular pathways involved often include key enzymes in the biosynthesis of essential biomolecules.

Comparison with Similar Compounds

  • S-(n-Hexyl)-S-methylsulfoximine
  • S-(n-Hexyl)-S-ethylsulfoximine
  • S-(n-Hexyl)-S-propylsulfoximine

Comparison: S-(n-Hexyl)-S-phenylsulfoximine is unique due to the presence of the phenyl group, which imparts distinct chemical properties compared to its analogs. The phenyl group enhances the compound’s stability and reactivity, making it more suitable for certain applications. In contrast, other similar compounds with different alkyl groups may exhibit varying degrees of reactivity and stability, influencing their suitability for specific uses.

Properties

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

hexyl-imino-oxo-phenyl-λ6-sulfane

InChI

InChI=1S/C12H19NOS/c1-2-3-4-8-11-15(13,14)12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3

InChI Key

KCXZYDPYMQIQTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCS(=N)(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.